2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid
Overview
Description
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to inhibit angiotensin-converting enzymes and block at1 and at2 receptors present in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazole derivatives are known to interact with their targets and cause changes in the cellular environment . For instance, they can inhibit enzymes or block receptors, thereby altering the normal functioning of cells .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Tetrazole derivatives are known to cause changes in the cellular environment, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid . For instance, tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds that are explosive on shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromo-3-hydroxypropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the tetrazole attacks the bromo group of the hydroxypropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol or amine derivatives.
Substitution: Halides or amines.
Scientific Research Applications
2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid.
2-bromo-3-hydroxypropanoic acid: Another precursor used in the synthesis.
Tetrazole derivatives: Compounds with similar tetrazole rings that exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a tetrazole ring and a hydroxypropanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c15-8(9(16)17)6-18-10-11-12-13-14(10)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQIMDAMRTUSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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